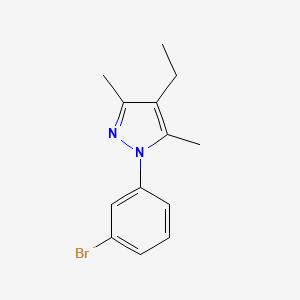
1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole
Overview
Description
1-(3-Bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole (1-BEDP) is a heterocyclic aromatic compound with a pyrazole ring structure containing a bromine atom. It is an important building block in the synthesis of various organic compounds and is used in various applications in the pharmaceutical and agrochemical industries.
Scientific Research Applications
Tautomerism and Structural Analysis
Pyrazole derivatives exhibit intriguing tautomerism and structural characteristics. Studies have focused on the annular tautomerism of NH-pyrazoles, revealing complex patterns of hydrogen bonds and crystallization behaviors. These structural insights are crucial for understanding the chemical behavior and reactivity of pyrazole compounds (Cornago et al., 2009).
Antimicrobial Activity
Research into novel pyrazole derivatives has identified compounds with significant antimicrobial properties. For instance, ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal organisms, indicating their potential as new classes of antimicrobial agents (Radwan et al., 2014).
Synthesis and Characterization of Pyrazole Derivatives
The synthesis and characterization of pyrazole derivatives have been extensively studied, highlighting their versatility and potential in various applications. For example, brominated trihalomethylenones have been explored as precursors to a range of pyrazole compounds, demonstrating the synthetic utility of these structures in creating functionalized molecules (Martins et al., 2013).
Antiproliferative and Anticancer Activity
Pyrazole derivatives have also been investigated for their potential antiproliferative and anticancer activities. Specific compounds have shown cytotoxic effects against various cancer cell lines, including breast cancer and leukemia, indicating their potential as therapeutic agents (Ananda et al., 2017).
Applications in Cross-Coupling Reactions
Pyrazole-containing compounds have found applications as ligands in metal complexes used as pre-catalysts in cross-coupling reactions. The structural diversity of pyrazole ligands allows for the fine-tuning of the electrophilic and steric properties of metal complexes, enhancing their catalytic activity in Suzuki–Miyaura cross-coupling reactions (Ocansey et al., 2018).
properties
IUPAC Name |
1-(3-bromophenyl)-4-ethyl-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2/c1-4-13-9(2)15-16(10(13)3)12-7-5-6-11(14)8-12/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUKSRQUJHQPEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)C2=CC(=CC=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530107.png)
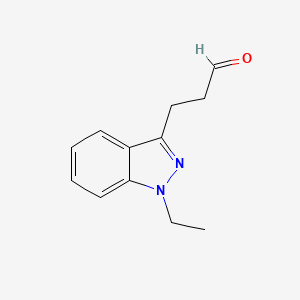

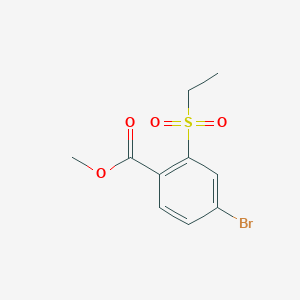




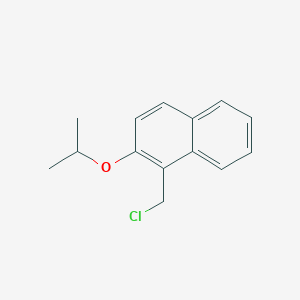


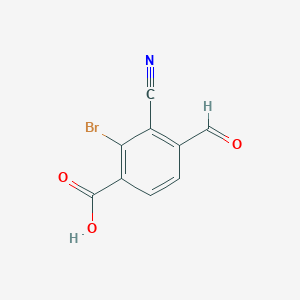
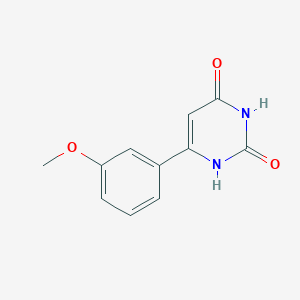
![1-[(2-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530129.png)